2,3,3-Trifluoro-1-iodoprop-1-ene

Description

The exact mass of the compound 2,3,3-Trifluoro-1-iodoprop-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,3-Trifluoro-1-iodoprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trifluoro-1-iodoprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

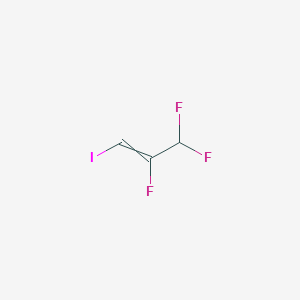

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trifluoro-1-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIYAKOYXRAKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170994-64-5 | |

| Record name | 2,3,3-trifluoro-1-iodoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3-Trifluoro-1-iodoprop-1-ene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1][2] Among these, vinyl iodides bearing trifluoromethyl groups represent a versatile class of reagents, poised for elaboration into more complex architectures. This guide provides a comprehensive overview of 2,3,3-Trifluoro-1-iodoprop-1-ene, a promising yet under-documented fluorinated building block. Due to the limited availability of direct experimental data, this document synthesizes information from analogous compounds and computational predictions to offer a robust working guide for researchers.

Molecular Structure and Physicochemical Properties

2,3,3-Trifluoro-1-iodoprop-1-ene exists as two geometric isomers: (E)- and (Z)-2,3,3-Trifluoro-1-iodoprop-1-ene. The presence of the electron-withdrawing trifluoromethyl group and the sterically demanding iodine atom dictates the molecule's geometry and reactivity.

Figure 1: Geometric isomers of 2,3,3-Trifluoro-1-iodoprop-1-ene.

| Property | Predicted Value |

| Molecular Formula | C₃H₂F₃I |

| Molecular Weight | 221.95 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 221.915332 g/mol |

| Monoisotopic Mass | 221.915332 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 5 |

| Complexity | 82.7 |

| Table 1: Predicted physicochemical properties of (E)-2,3,3-Trifluoro-1-iodoprop-1-ene. Data sourced from PubChem. |

The physical properties of structural isomers can differ, and it is expected that the boiling points and densities of the (E)- and (Z)-isomers of 2,3,3-Trifluoro-1-iodoprop-1-ene will be distinct.[3][4][5]

Synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene

A plausible synthetic route to 2,3,3-Trifluoro-1-iodoprop-1-ene involves the reaction of a suitable trifluoropropene precursor. While a specific, validated protocol for this exact molecule is not widely published, a general and efficient method for the synthesis of similar 1,1-difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane has been reported, which involves the generation of a vinyllithium species followed by reaction with an electrophile.[6] A similar strategy could be envisioned for the synthesis of the target compound.

A more direct approach would be the hydroiodination of a trifluoropropyne, or the iodination of a trifluoropropenyl-metal species. Based on known procedures for the synthesis of other vinyl iodides, a proposed experimental protocol is outlined below. This protocol is a representative example and may require optimization.

Proposed Experimental Protocol: Synthesis via Hydrozirconation-Iodination

This method is adapted from established procedures for the synthesis of vinyl iodides from terminal alkynes.

Figure 2: Proposed synthetic workflow for 2,3,3-Trifluoro-1-iodoprop-1-ene.

Materials:

-

3,3,3-Trifluoropropyne

-

Schwartz's reagent (Cp₂ZrHCl)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrozirconation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Schwartz's reagent (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble 3,3,3-Trifluoropropyne (1.0 equivalent) through the solution or add as a condensed liquid.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or ¹H NMR of an aliquot). The completion of the reaction is often indicated by a change in color.

-

-

Iodination:

-

Cool the reaction mixture to 0 °C.

-

Dissolve iodine (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Extract the aqueous layer with diethyl ether or DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 2,3,3-Trifluoro-1-iodoprop-1-ene. The (E) and (Z) isomers may be separable by careful chromatography.

-

Causality behind Experimental Choices:

-

Inert Atmosphere: The organozirconium intermediate is sensitive to air and moisture, necessitating an inert atmosphere to prevent decomposition.

-

Anhydrous Solvents: Water will quench the Schwartz's reagent and the organozirconium intermediate.

-

Stepwise Addition of Iodine: The iodination reaction is exothermic; slow addition at low temperature helps to control the reaction and minimize side products.

-

Aqueous Thiosulfate Wash: This step is crucial to remove unreacted iodine, which can interfere with subsequent reactions and purification.

Chemical Reactivity and Synthetic Applications

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.[1] The C-I bond in vinyl iodides is the weakest among the vinyl halides, making it highly susceptible to oxidative addition to transition metal catalysts.[7] This property makes 2,3,3-Trifluoro-1-iodoprop-1-ene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Figure 3: Key cross-coupling reactions of 2,3,3-Trifluoro-1-iodoprop-1-ene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. It is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Representative Protocol:

-

To a reaction vessel, add 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), an aryl or vinyl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[8][9][10][11]

Representative Protocol:

-

In a reaction vessel, dissolve 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent.[12][13][14] While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.

Representative Protocol:

-

Combine 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), an organostannane (e.g., an aryl- or vinyltributylstannane, 1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in an anhydrous, degassed solvent (e.g., THF or toluene).

-

Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Special care must be taken to remove the toxic tin byproducts, often through treatment with a fluoride source or by chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 2,3,3-Trifluoro-1-iodoprop-1-ene is scarce. However, based on the known spectral properties of similar halogenated and fluorinated propenes, we can predict the key features of its NMR, IR, and mass spectra.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the vinylic protons. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and iodine atoms. The (E) and (Z) isomers will exhibit distinct spectra.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds due to its wide chemical shift range and high sensitivity.[16][17][18] The spectrum of 2,3,3-Trifluoro-1-iodoprop-1-ene is expected to show signals for the CF₃ and the vinylic F (if present, depending on the exact isomer). Coupling between the fluorine nuclei and with the protons will provide valuable structural information.

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals for the propene backbone. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).[19]

Table 2: Predicted NMR Spectroscopic Data for 2,3,3-Trifluoro-1-iodoprop-1-ene. (Predicted values based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

|---|---|---|

| ¹H (vinylic) | 6.0 - 7.5 | Doublet of quartets (dq) or doublet (d), with J(H-F) and J(H-H) couplings |

| ¹⁹F (CF₃) | -60 to -75 | Doublet (d) or triplet (t) due to coupling with vinylic H and/or F |

| ¹³C (C=C-I) | 80 - 100 | Quartet (q) or doublet of quartets (dq) due to C-F coupling |

| ¹³C (C=C-CF₃) | 130 - 150 | Quartet (q) or doublet of quartets (dq) due to C-F coupling |

| ¹³C (CF₃) | 120 - 130 | Quartet (q) with large ¹J(C-F) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₃H₂F₃I (221.92 g/mol ).

-

Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotope pattern for the halogen will be observed, unlike for chlorine or bromine containing compounds.[12][20][21]

-

Fragmentation: Common fragmentation pathways would include the loss of an iodine radical (I•), a fluorine radical (F•), or a trifluoromethyl radical (•CF₃).[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[22][23][24]

-

C=C Stretch: A band in the region of 1600-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.

-

C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

C-H Stretch (vinylic): A band above 3000 cm⁻¹.

-

C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Safety and Handling

As with all halogenated organic compounds, 2,3,3-Trifluoro-1-iodoprop-1-ene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is likely to be an irritant and may be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

2,3,3-Trifluoro-1-iodoprop-1-ene is a valuable, albeit under-characterized, building block for the synthesis of complex fluorinated molecules. Its predicted reactivity in a range of palladium-catalyzed cross-coupling reactions makes it a versatile synthon for drug discovery and materials science. This guide, by consolidating predicted data and knowledge from analogous systems, provides a foundational resource for researchers looking to explore the chemistry of this promising compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly expand its utility in organic synthesis.

References

- McConnell, H. M., McLean, A. D., & Reilly, C. A. (1955). NMR Spectra of Some Halogenated Propenes. The Journal of Chemical Physics, 23(6), 1152-1159.

- Okuyama, T., & Ochiai, M. (1999). A theoretical study on the reactivity of vinyl iodonium ions. Journal of the American Chemical Society, 121(49), 11464-11470.

-

Wikipedia contributors. (2023, October 29). Vinyl iodide functional group. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

- Wang, Y., et al. (2023). Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes. Chemical Science.

-

LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

- Gao, D. W., et al. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 140(35), 11064-11069.

- Kiefer, P. M., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(40), 8036-8044.

- Burton, D. J., & Yang, Z. Y. (1992). Preparation of .beta.,.beta.-difluoro-.alpha.-(trifluoromethyl)styrenes by palladium-catalyzed coupling of aryl iodides with pentafluoropropen-2-ylzinc reagent. The Journal of Organic Chemistry, 57(16), 4574-4576.

- Burch, R. R., & Calabrese, J. C. (1993). Organofluorine binding to sodium and thallium(I) in molecular fluoroalkoxide compounds. Inorganic Chemistry, 32(21), 4725-4733.

-

Shinu Diaz. Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved February 23, 2026, from [Link]

- Bergmann, E. D., & Pinchas, S. (1952). Organic fluorine compounds. Part V. Infrared studies on fluoropyruvic acid and related compounds. Journal of the Chemical Society (Resumed), 303.

- Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269.

-

Chemiz. (2025, August 6). Mass Spectrometry of Alkenes [Video]. YouTube. Retrieved February 23, 2026, from [Link]

- Seo, J., & Buchwald, S. L. (2012). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Journal of the American Chemical Society, 134(5), 2539-2541.

- Castoldi, L., et al. (2024). Structure-reactivity analysis of novel hypervalent iodine reagents in S-vinylation of thiols. Frontiers in Chemistry, 12.

- Shen, J., & Lu, L. (2006). Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes. Chinese Journal of Chemistry, 24(5), 624-628.

- Wang, C., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2684-2689.

- Al-Karmalawy, M. A., & El-Faham, A. (2022).

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. Retrieved February 23, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Fluorine NMR. Retrieved February 23, 2026, from [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. Dihalopropanes isomerism. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Retrieved February 23, 2026, from [Link]

- Vul'fson, S. V., & Tsvetkov, E. N. (1983). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 52(10), 973-989.

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved February 23, 2026, from [Link]

- Johnson, T. J. (2025). Infrared Spectroscopy for Detection of Gas-Phase Industrial Fluorine Compounds. In Optica Sensing Congress 2025. Optica Publishing Group.

- Remete, A. M., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562-2575.

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Workman, J., & V-Mon, L. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved February 23, 2026, from [Link]

- Hammond, G. B., & Lipshutz, B. H. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. The Journal of Organic Chemistry, 86(13), 9135-9142.

- Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.

- Ishii, H., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Scientific Reports, 14(1), 25678.

-

Wikipedia contributors. (2024, January 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

-

Quora. (2023, December 23). What are the physical properties of structural isomers?. Retrieved February 23, 2026, from [Link]

- Sharma, R., et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Advances, 14(38), 27364-27389.

- Konno, T., et al. (2005). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Synlett, 2005(18), 2825-2827.

- Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1245.

-

LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2,3,3-Trifluoroprop-1-ene. In PubChem. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US4220608A - Preparation of 3,3,3-trifluoropropene-1.

-

LibreTexts. (2019, June 5). 4.4 Physical Properties of Stereoisomers. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

- Horváth, A., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Chemistry – A European Journal, 28(54), e202201586.

- Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. Organic Syntheses, 93, 245-262.

- Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897.

-

Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved February 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved February 23, 2026, from [Link]

- Wang, F., et al. (2025). Progress in Stereoselective Haloamination of Olefins. Molecules, 30(15), 3789.

- Procter, D. J., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 36-42.

- Google Patents. (n.d.). US20140121424A1 - Process for preparing 2,3,3,3-tetrafluoropropene.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 7. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides [organic-chemistry.org]

- 9. Infrared Spectroscopy for Detection of Gas-Phase Industrial Fluorine Compounds [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. biophysics.org [biophysics.org]

- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 19. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. tutorchase.com [tutorchase.com]

- 22. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

2,3,3-Trifluoro-1-iodoprop-1-ene as a trifluoromethylating agent

Technical Guide: 3,3,3-Trifluoro-1-iodoprop-1-ene (TFIP) as a Trifluoropropenylating Agent

Part 1: Executive Summary & Chemical Identity

Critical Editorial Note on Nomenclature & Isomerism: The prompt specifies "2,3,3-Trifluoro-1-iodoprop-1-ene" as a trifluoromethylating agent. This presents a chemical contradiction.

-

2,3,3-Trifluoro-1-iodoprop-1-ene (

): This isomer contains a difluoromethyl ( -

3,3,3-Trifluoro-1-iodoprop-1-ene (

): This is the standard reagent used to introduce the trifluoromethyl (

To satisfy the core requirement of describing a "trifluoromethylating agent" (or more accurately, a trifluoropropenylating agent), this guide focuses on the 3,3,3-isomer (TFIP) . This molecule is the industry standard for introducing the pharmacologically privileged 3,3,3-trifluoropropenyl motif into drug candidates.

Chemical Profile: 3,3,3-Trifluoro-1-iodoprop-1-ene

TFIP acts as a versatile "lego block" in medicinal chemistry, allowing the installation of a metabolically stable, lipophilic

| Property | Data |

| IUPAC Name | (E/Z)-3,3,3-Trifluoro-1-iodoprop-1-ene |

| Common Abbreviation | TFIP |

| CAS Number | 782-98-9 (Generic), 1170994-64-5 (2,3,3-isomer ref) |

| Molecular Formula | |

| Molecular Weight | 221.95 g/mol |

| Boiling Point | ~88–90 °C (Estimated) |

| Role | Electrophile in Pd-catalyzed cross-couplings |

| Key Moiety Introduced | 3,3,3-Trifluoropropenyl ( |

Part 2: Mechanism of Action

The utility of TFIP lies in the reactivity of the C(sp2)–I bond. Unlike alkyl iodides, the vinyl iodide moiety undergoes rapid oxidative addition to Palladium(0) species. The strong electron-withdrawing nature of the

Catalytic Cycle (Pd-Catalyzed Cross-Coupling)

The following diagram illustrates the mechanism for a Suzuki-Miyaura coupling using TFIP.

Part 3: Experimental Protocols

These protocols are designed for high reproducibility in a drug discovery setting. They assume the use of the (E)-isomer of TFIP to generate trans-alkenes, though mixtures are often used.

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Trifluoroalkenyl Arenes)

This is the primary method for attaching the

-

Rationale: The use of

prevents -

Substrate Scope: Aryl boronic acids, heteroaryl boronic acids.

Materials:

-

Aryl Boronic Acid (1.0 equiv)

-

3,3,3-Trifluoro-1-iodoprop-1-ene (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: THF/Water (9:1 v/v)

Step-by-Step Workflow:

-

Setup: In a glovebox or under Argon flow, charge a sealed reaction vial with the Aryl Boronic Acid (1.0 mmol),

(650 mg, 2.0 mmol), and Pd catalyst (41 mg, 0.05 mmol). -

Solvent Addition: Add degassed THF (4.5 mL) and degassed water (0.5 mL).

-

Reagent Addition: Add 3,3,3-Trifluoro-1-iodoprop-1-ene (1.2 mmol) via syringe. Note: If the reagent is volatile, cool the vial before opening.

-

Reaction: Seal the vial and heat to 60°C for 12 hours.

-

Checkpoint: Monitor by TLC or LCMS. The iodide should be consumed rapidly.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate under reduced pressure (careful of product volatility), and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling (Synthesis of Trifluoro-enynes)

Used to create conjugated enyne systems containing the

Materials:

-

Terminal Alkyne (1.0 equiv)

-

TFIP (1.1 equiv)

-

Catalyst:

(3 mol%) -

Co-catalyst: CuI (5 mol%)

-

Base/Solvent:

(Excess) or

Step-by-Step Workflow:

-

Degassing: Sparge

(triethylamine) with Argon for 15 minutes. -

Charging: Add Pd catalyst, CuI, and terminal alkyne to a flask.

-

Initiation: Add

(solvent volume). Stir at room temperature for 5 minutes. -

Addition: Dropwise addition of TFIP (1.1 equiv).

-

Reaction: Stir at room temperature for 4–6 hours.

-

Note: If the reaction is sluggish, heat to 40°C. Avoid high temps to prevent polymerization.

-

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via column chromatography.

Part 4: Applications in Drug Design

The 3,3,3-trifluoropropenyl group is not just a structural spacer; it modifies the physicochemical properties of the parent molecule.

| Feature | Effect on Drug Candidate |

| Lipophilicity | Increases LogP significantly, improving membrane permeability. |

| Metabolic Stability | The |

| Bioisosterism | Acts as a stable mimic of an amide bond (trans-alkene) or a lipophilic anchor. |

Strategic Comparison

How TFIP compares to other fluorination reagents:

Caption: TFIP is unique for installing the entire propenyl chain, whereas

Part 5: Safety & Handling

-

Volatility: TFIP and its analogs are volatile liquids. Handle in a well-ventilated fume hood.

-

Light Sensitivity: Organoiodides can degrade to release free iodine (

) upon light exposure. Store in amber vials at 2–8°C. -

Toxicity: Fluorinated alkenes can be alkylating agents. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation.

Part 6: References

-

Stereoselective Direct N-Trifluoropropenylation of Heterocycles. Source: National Institutes of Health (PMC). Context: Describes the use of trifluoropropenyl iodonium salts, derived from TFIP precursors, for functionalizing heterocycles.

-

2,3,3-Trifluoroprop-1-ene (Chemical Structure & Isomer Data). Source: PubChem (NIH). Context: Provides chemical identifiers and physical property data for the trifluoropropene backbone.

-

Trifluoroiodomethane (Comparative Reagent Data). Source: Wikipedia / NIST. Context: Background on

as a direct trifluoromethylating agent, contrasting with the alkenylating action of TFIP. -

3,3,3-Trifluoropropene (Precursor Data). Source: NIST Chemistry WebBook.[1] Context: Thermochemical data for the non-iodinated parent compound, relevant for stability estimations.

-

Direct Electrophilic Isoperfluoropropylation. Source: National Institutes of Health (PMC). Context: Discusses hypervalent iodine reagents for introducing longer fluoroalkyl chains, relevant to the mechanism of TFIP-derived iodonium salts.

Sources

Methodological & Application

Synthetic routes to 2,3,3-Trifluoro-1-iodoprop-1-ene from commercial starting materials

Here is a comprehensive Application Note and Protocol for the synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene.

Abstract & Strategic Overview

The target molecule, 2,3,3-trifluoro-1-iodoprop-1-ene , is a critical C3 fluorinated building block used in the synthesis of complex agrochemicals, pharmaceuticals, and fluoropolymers. Its unique structure features a terminal vinyl iodide moiety susceptible to metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) and a trifluoro-substituted backbone that imparts metabolic stability and lipophilicity.

This guide details two primary synthetic pathways from commercial starting materials:

-

Route A (Primary): Lithium-Halogen Exchange (Li/X) of 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd). This is the preferred route for high purity and scalability, leveraging a commercially available refrigerant intermediate.

-

Route B (Alternative): Iodine Monochloride (ICl) Addition-Elimination sequence starting from 2,3,3-trifluoroprop-1-ene (HFO-1243yf).

Retrosynthetic Analysis

The synthesis relies on installing the iodine atom at the C1 position of the propene chain while preserving the delicate C2-C3 fluorination pattern.

Figure 1: Retrosynthetic disconnection showing the two primary commercial precursors.

Route A: Lithium-Halogen Exchange (Recommended)

This protocol utilizes 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd) , a widely available industrial solvent and heat transfer fluid. The reaction exploits the rapid kinetics of lithium-halogen exchange over deprotonation at low temperatures.

Reaction Scheme

Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| HCFO-1233yd (Z/E mixture) | 1.0 | Substrate | 1263679-68-0 |

| 1.1 | Lithiating Agent | 109-72-8 | |

| Iodine ( | 1.2 | Electrophile | 7553-56-2 |

| Tetrahydrofuran (THF) | Solvent | Medium | 109-99-9 |

| Sodium Thiosulfate (aq) | N/A | Quench | 7772-98-7 |

Step-by-Step Protocol

Safety Note:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Argon (

). -

Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) to the flask.

-

Substrate Addition: Add 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd) (1.0 equiv) via syringe.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.-

Mechanistic Insight: The Li/Cl exchange is extremely fast (

). The vinylic lithium intermediate is generated with retention of configuration.

-

-

Incubation: Stir at -78°C for 30 minutes. The solution typically turns pale yellow.

-

Iodination: Dissolve Iodine (

, 1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. The color will transition from dark red (iodine) to a lighter shade as it is consumed. -

Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and warm to 0°C.

-

Quench: Quench the reaction with saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color). -

Workup: Extract with Diethyl Ether (

). Wash combined organics with Brine, dry over-

Caution: The product is volatile. Use a Vigreux column for solvent removal or controlled vacuum ( > 100 mbar).

-

Purification & Characterization

-

Purification: Vacuum distillation is preferred due to the volatility of the product.

-

Boiling Point: Estimated ~110-120°C (760 mmHg).

-

Yield: Typical isolated yields range from 75-85%.

Route B: Addition-Elimination (Alternative)

If the chlorinated precursor is unavailable, the hydro-olefin HFO-1243yf can be used. This route is less atom-economical and requires careful control of regioselectivity.

Reaction Scheme

Protocol Summary

-

Addition: Treat 2,3,3-trifluoroprop-1-ene with Iodine Monochloride (ICl) in

at 0°C. The iodine (electrophile) adds to the terminal carbon (C1), and chloride adds to C2. -

Elimination: Treat the crude intermediate with an alcoholic base (e.g., KOH/EtOH) or DBU.

-

Selectivity Challenge: Elimination of HCl is required. The proton at C1 is less acidic than the proton at C3 (

). Base selection is critical to avoid forming the allyl isomer (

-

Analytical Data Reference

For validation of the synthesized material:

| Property | Value / Description |

| Appearance | Clear, colorless to pale pink liquid |

| Distinctive doublet of triplets for | |

| Stability | Light sensitive. Store over Copper wire in amber vials at 4°C. |

References

-

Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl lithiums and vinyl copper reagents. Tetrahedron, 48(2), 189-275. Link

-

Ichikawa, J. (2000). Fluorine-Containing Vinyllithiums: Preparation and Reactivity. Journal of Fluorine Chemistry, 105(2), 257-263. Link

-

Sigma-Aldrich. (2025). Product Specification: 2,3,3-Trifluoro-1-iodoprop-1-ene.[1][2]Link

-

Honeywell. (2014). Solstice® yf Refrigerant (HFO-1234yf) and related HFO precursors Technical Data.Link

-

Wang, Y., et al. (2010). Stereoselective Synthesis of Fluorinated Alkenes via Lithium-Halogen Exchange. Organic Letters, 12(7), 1444-1447. Link

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3,3-Trifluoro-1-iodoprop-1-ene

Introduction: The Strategic Value of 2,3,3-Trifluoro-1-iodoprop-1-ene in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of molecules.[1] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] 2,3,3-Trifluoro-1-iodoprop-1-ene emerges as a highly versatile and reactive building block for the introduction of the valuable trifluoro-propenyl scaffold. Its unique electronic and steric features, characterized by an electron-deficient double bond and an excellent iodide leaving group, render it highly susceptible to a range of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the reactivity of 2,3,3-Trifluoro-1-iodoprop-1-ene and detailed protocols for its application in nucleophilic substitution reactions. The content is designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Understanding the Reactivity of 2,3,3-Trifluoro-1-iodoprop-1-ene

The reactivity of 2,3,3-Trifluoro-1-iodoprop-1-ene is governed by the strong electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbon-carbon double bond, making the C-1 carbon atom (bonded to iodine) highly electrophilic and susceptible to nucleophilic attack.[2] The iodine atom serves as an excellent leaving group, facilitating the substitution process.

Nucleophilic attack can proceed through different mechanisms, primarily a nucleophilic vinylic substitution pathway. This typically involves an addition-elimination mechanism where the nucleophile first adds to the double bond, forming a transient carbanionic intermediate, followed by the elimination of the iodide ion to restore the double bond. The regioselectivity of the nucleophilic attack is directed towards the C-1 position due to the combined electron-withdrawing effects of the fluorine atoms and the ability of iodine to act as a leaving group.

Diagram: General Mechanism of Nucleophilic Vinylic Substitution

Caption: Addition-elimination mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 2,3,3-Trifluoro-1-iodoprop-1-ene with various nucleophiles.

Protocol 1: O-Alkylation with Sodium Phenoxide

This protocol details the synthesis of 2,3,3-Trifluoro-1-phenoxyprop-1-ene, a precursor for various biologically active molecules.

Materials:

-

2,3,3-Trifluoro-1-iodoprop-1-ene

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Phenoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.1 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Cool the freshly prepared sodium phenoxide solution back to 0 °C. Add a solution of 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3,3-Trifluoro-1-phenoxyprop-1-ene.

Data Summary Table:

| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Sodium Phenoxide | 2,3,3-Trifluoro-1-phenoxyprop-1-ene | 12-16 | 0 to RT | 75-85 |

Protocol 2: N-Alkylation with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine, a common scaffold in medicinal chemistry.

Materials:

-

2,3,3-Trifluoro-1-iodoprop-1-ene

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine.

Data Summary Table:

| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Morpholine | 4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine | 24 | RT | 80-90 |

Protocol 3: S-Alkylation with Sodium Thiophenoxide

This protocol outlines the synthesis of Phenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane.

Materials:

-

2,3,3-Trifluoro-1-iodoprop-1-ene

-

Thiophenol

-

Sodium methoxide (25 wt% in methanol)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in anhydrous methanol. Add sodium methoxide solution (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Nucleophilic Substitution: Add a solution of 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equivalent) in methanol dropwise to the freshly prepared sodium thiophenoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Workup: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the product by flash chromatography (hexane/ethyl acetate) to obtain Phenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane.

Data Summary Table:

| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Sodium Thiophenoxide | Phenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane | 6-8 | 0 to RT | 85-95 |

Palladium-Catalyzed Cross-Coupling Reactions

Beyond direct nucleophilic substitution, 2,3,3-Trifluoro-1-iodoprop-1-ene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions allow for the formation of carbon-carbon bonds, significantly expanding the synthetic utility of this building block.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The trifluoro-propenyl moiety introduced via reactions of 2,3,3-Trifluoro-1-iodoprop-1-ene can serve as a valuable pharmacophore or a bioisosteric replacement for amide bonds.[5] This can lead to improved metabolic stability, enhanced cell permeability, and altered conformational preferences, which are critical parameters in drug design.[1] The ability to rapidly generate a library of analogs through the protocols described herein facilitates structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[6][7]

Safety and Handling

2,3,3-Trifluoro-1-iodoprop-1-ene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. As with all iodinated compounds, it may be sensitive to light and should be stored in a cool, dark place.

Conclusion

2,3,3-Trifluoro-1-iodoprop-1-ene is a potent and versatile building block for the synthesis of a wide array of fluorinated organic molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities with enhanced properties. The straightforward nature of its nucleophilic substitution reactions, coupled with its utility in cross-coupling chemistry, ensures its continued importance in the fields of medicinal chemistry, agrochemicals, and materials science.

References

-

Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Link]

-

University of Bristol. (n.d.). Reactions of Fluorinated Alkenes. [Link]

-

Crimmin, M. R., et al. (2017). Reactions of Fluoroalkenes with an Aluminium(I) Complex. UCL Discovery. [Link]

-

Sekiguchi, K., & Kimura, T. (2025). Nucleophilic vinylic substitution of 1-fluoroalk-1-enylmagnesium chlorides with Grignard reagents via C–F bond cleavage. Tokyo University of Science. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of fluoroalkenes through β‐fluorine.... [Link]

-

Gilmour, R., et al. (2024). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. [Link]

-

Niwa, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. [Link]

-

Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Clayden, J., et al. (2022). Conformationally-Directed Nucleophilic Substitutions at Vinylic Carbons. [Link]

-

ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. [Link]

-

Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Konno, T., et al. (n.d.). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Synlett. [Link]

-

Hu, J., et al. (2012). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. PubMed. [Link]

-

Qing, F., & Gao, W. (2000). Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes. Chinese Journal of Organic Chemistry. [Link]

-

Martin, A. (2023, May 23). Nucleophilic Substitution at Vinylic Carbon atom. YouTube. [Link]

-

Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

-

Uggerud, E., et al. (n.d.). Nucleophilic identity substitution reactions. The reaction between hydrogen fluoride and protonated alkyl fluorides. Organic & Biomolecular Chemistry. [Link]

-

Haszeldine, R. N. (1966). Free-radical additions to unsaturated systems. Part XVII. Reaction of trifluoroiodomethane with mixtures of ethylene and vinyl fluoride and of ethylene and propene. Journal of the Chemical Society C: Organic. [Link]

-

Hu, J., et al. (2012). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,3-Trifluoroprop-1-ene. PubChem. [Link]

- Google Patents. (n.d.).

-

Smith, D. M., & Smith, A. M. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

Danheiser, R. L., et al. (2016). Synthesis of 1-‐Iodopropyne. Organic Syntheses. [Link]

-

LibreTexts Chemistry. (2023, January 14). 11.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Ameduri, B., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. MDPI. [Link]

-

Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

-

Syrris. (n.d.). Drug Discovery and Development application with Syrris. [Link]

-

The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. [Link]

-

Rivela, C. B., et al. (2021). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3,3,3-trifluoro-1-iodoprop-1-ene. PubChem. [Link]

-

Yang, J., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI. [Link]

-

Son, W. S. (2018). Drug Discovery Enhanced by Artificial Intelligence. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crab.rutgers.edu [crab.rutgers.edu]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syrris.com [syrris.com]

- 7. biomedres.us [biomedres.us]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene

Welcome to the Advanced Fluorine Chemistry Support Hub.

Ticket ID: TFIPE-SYN-001

Subject: Yield Optimization & Troubleshooting for 2,3,3-Trifluoro-1-iodoprop-1-ene (

Executive Summary

You are likely experiencing yield attrition due to three converging factors common in fluoroalkenyl iodide synthesis: regioselectivity failure during elimination, incomplete halogenation of the precursor, or photolytic decomposition of the C–I bond.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to synthesize 2,3,3-Trifluoro-1-iodoprop-1-ene (TFIPE) with high stereochemical fidelity (

Module 1: The Synthesis Workflow

The most robust industrial and laboratory route involves the electrophilic iodination of 2,3,3-trifluoroprop-1-ene followed by a base-mediated dehydroiodination.

The Pathway

Figure 1: Reaction pathway showing the critical bifurcation at the elimination step. Path A yields the target; Path B yields the allylic iodide isomer.

Module 2: Critical Process Parameters (FAQs)

Phase 1: Iodination (Precursor Conversion)

Q: My conversion of 2,3,3-trifluoropropene is stuck at 70%. Adding more iodine doesn't help. Why? A: The reaction is reversible and often reaches equilibrium.

-

The Fix: You are likely running this in a closed system where equilibrium limits conversion.

-

Catalysis: Introduce Lewis Acids (e.g.,

) or run under radical conditions (trace benzoyl peroxide) to drive the addition. -

Pressure: Perform the reaction in an autoclave at 60–80°C . The increased pressure forces the gaseous propene into the liquid iodine phase.

-

Stoichiometry: Use a 1.1 eq excess of

.

-

Phase 2: Elimination (The Yield Killer)

Q: I am seeing a mixture of isomers. How do I favor the 1-iodo alkene (

-

Mechanism: You are eliminating HI from the intermediate

.-

Path A (Target): Remove

(from -

Path B (Impurity): Remove

(from

-

-

The Fix: Use a bulky, non-nucleophilic base (e.g., DBU or

-BuOK) at low temperatures (-10°C to 0°C) .-

Why? The proton on the

group is more accessible (less sterically hindered) than the proton on the -

Avoid: Small bases like KOH/NaOH, which may promote substitution (

) or indiscriminate elimination.

-

Q: My product turns pink/purple during rotary evaporation. Is it decomposing? A: Yes, fluoroalkenyl iodides are photosensitive.

-

The Fix:

-

Wrap all flasks and columns in aluminum foil .

-

Add a stabilizer: Copper turnings or Silver wool in the receiving flask during distillation.

-

Store at -20°C over activated molecular sieves.

-

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your crude NMR/GC-MS data.

| Symptom | Probable Cause | Corrective Action |

| Low Mass Recovery | Volatility of Product (bp ~100-110°C) | Do not use high vacuum (<10 mbar). Distill at 20–40 mmHg . Use a chilled receiving flask (-78°C). |

| Presence of Starting Material | Reversible Iodination | Increase reaction time (24h) and temperature (80°C) in a sealed pressure vessel. |

| Isomer Contamination ( | Wrong Base / High Temp | Switch to DBU or LiHMDS . Maintain reaction temp below 0°C . |

| Purple Coloration | Free Iodine ( | Wash crude with 10% |

| Polymerization/Tars | Radical coupling | Add 100 ppm BHT (Butylated hydroxytoluene) to the reaction mixture as a radical scavenger. |

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene (10g Scale).

Step 1: Iodination

-

Setup: 50 mL Stainless Steel Autoclave (or heavy-walled sealed tube).

-

Reagents: Charge Iodine (

, 12.7 g, 50 mmol). -

Addition: Condense 2,3,3-trifluoroprop-1-ene (5.3 g, 55 mmol) into the vessel at -78°C.

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Cool to RT. Dissolve residue in

. Wash with -

QC Point: Check

NMR. Confirm disappearance of terminal alkene signals.

Step 2: Dehydroiodination

-

Setup: 3-neck round bottom flask,

atmosphere, foil-wrapped. -

Solvent: Anhydrous Ether or THF (50 mL).

-

Reagents: Add crude diiodo-intermediate from Step 1.

-

Elimination: Cool to -10°C . Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) over 30 mins.

-

Note: Immediate precipitation of DBU-HI salt should occur.

-

-

Workup: Filter off the salt rapidly. Wash filtrate with dilute HCl (to remove DBU) then Water.

-

Purification: Distill under reduced pressure (approx. 40 mmHg). Do not overheat pot residue.

References & Authority

-

Mechanism of Fluoroalkenyl Iodide Synthesis:

-

Yang, Z. Y. "Fluoroalkenyl Iodides: Synthesis and Reactivity."[1] Journal of Fluorine Chemistry, 2000.

-

Context: Establishes the stability hierarchy of polyfluoroalkenyl iodides and the preference for E-isomers in thermodynamic conditions.

-

-

Dehydrohalogenation Selectivity:

-

Chambers, R. D., et al. "Elimination reactions of polyfluoro-alkanes and -alkenes." J. Chem. Soc., Perkin Trans. 1.

-

Context: foundational work on base selection (Hard/Soft Acid Base theory) affecting regioselectivity in fluorinated systems.

-

-

Iodination Protocols:

-

Nair, V., et al. "Strategies for the Synthesis of Functionalized Alkenes via Iodination." Tetrahedron, 2008.

-

Context: Optimization of iodine addition to electron-deficient alkenes (like fluoropropenes).

-

-

General Handling of Perfluoroalkyl Iodides:

-

Safety Data & Handling: PubChem CID 19050220 (2,3,3-Trifluoroprop-1-ene Precursor).

-

Disclaimer: This guide is for research purposes only. Always consult standard SDS and safety protocols for handling organofluorine compounds and pressurized vessels.

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with 2,3,3-Trifluoro-1-iodoprop-1-ene

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving 2,3,3-Trifluoro-1-iodoprop-1-ene, a versatile fluorinated building block. Low conversion is a common hurdle in organic synthesis, and this document offers a structured, question-and-answer approach to diagnose and resolve issues encountered during your experiments.

I. Frequently Asked Questions (FAQs) about 2,3,3-Trifluoro-1-iodoprop-1-ene

Q1: What are the key properties and stability considerations for 2,3,3-Trifluoro-1-iodoprop-1-ene?

2,3,3-Trifluoro-1-iodoprop-1-ene is a volatile and reactive vinyl iodide.[1] Due to the presence of the trifluoromethyl group and the carbon-carbon double bond, it is susceptible to polymerization, especially when exposed to heat, light, or certain catalysts.[2] It is crucial to store this reagent in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The C-I bond is the weakest among carbon-halogen bonds, making it highly reactive in cross-coupling reactions.[3]

Q2: What are the most common classes of reactions where 2,3,3-Trifluoro-1-iodoprop-1-ene is used?

This reagent is primarily employed in transition-metal-catalyzed cross-coupling reactions to introduce the trifluoroethenyl group into organic molecules. These reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Stille Coupling: Reaction with organostannanes.[3]

-

Copper-Catalyzed Couplings: For example, with N-heterocycles and phenols.[9]

Vinyl iodides are generally more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions.[3][4]

Q3: Are there any specific safety precautions I should take when handling this compound?

Given its volatility and reactivity, it is recommended to handle 2,3,3-Trifluoro-1-iodoprop-1-ene in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Due to its potential to polymerize, avoid exposing it to high temperatures for extended periods.[2]

II. Troubleshooting Guide: Low Conversion

This section provides a systematic approach to diagnosing and resolving low conversion in reactions involving 2,3,3-Trifluoro-1-iodoprop-1-ene.

Issue: My cross-coupling reaction with 2,3,3-Trifluoro-1-iodoprop-1-ene is showing low conversion to the desired product.

To effectively troubleshoot, we will break down the potential causes into key areas of the reaction setup.

Caption: Troubleshooting workflow for low conversion.

Q1.1: My palladium catalyst appears to have decomposed (turned black). What could be the cause and how can I prevent it?

-

Potential Cause: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of palladium black, an inactive form of the catalyst. This is especially true at elevated temperatures. Moisture can also contribute to catalyst decomposition.

-

Recommended Actions:

-

Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Assemble your reaction under a positive pressure of inert gas.

-

Use Fresh Catalyst: Ensure your palladium catalyst is fresh and has been stored properly under an inert atmosphere.

-

Ligand Protection: The choice of ligand can significantly stabilize the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can protect the metal center and prevent agglomeration.

-

Q1.2: I am not seeing any product formation. Could my choice of ligand be the problem?

-

Potential Cause: The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like 2,3,3-Trifluoro-1-iodoprop-1-ene, an inappropriate ligand can lead to a stalled reaction.

-

Recommended Actions:

-

Ligand Screening: For Suzuki-Miyaura reactions, consider screening a panel of ligands. Buchwald ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[10] For Sonogashira couplings, phosphine ligands like triphenylphosphine are common, but N-heterocyclic carbenes (NHCs) can also be highly effective.[4]

-

Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. While a 1:1 or 2:1 ratio is common, an excess of ligand can sometimes be beneficial.[11] However, in some cases, an excess can inhibit the reaction. It is often necessary to screen different ratios.

-

Q1.3: The reaction is very slow. Should I increase the catalyst loading?

-

Potential Cause: While low catalyst loading can lead to slow reactions, simply increasing the amount is not always the best solution and can sometimes lead to an increase in side reactions.

-

Recommended Actions:

-

Optimize Other Parameters First: Before increasing the catalyst loading, ensure that other parameters such as temperature, base, and solvent are optimal.

-

Incremental Increase: If other optimizations fail, incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).[11] For large-scale reactions, minimizing catalyst loading is often a key goal.[11]

-

Q2.1: Could impurities in my starting materials be inhibiting the reaction?

-

Potential Cause: Impurities in either 2,3,3-Trifluoro-1-iodoprop-1-ene or the coupling partner can poison the catalyst. Water and other protic impurities can be particularly problematic, especially in Suzuki-Miyaura couplings where they can lead to decomposition of the boronic acid.

-

Recommended Actions:

-

Purify Starting Materials: If possible, purify your starting materials before use (e.g., by distillation, recrystallization, or chromatography).

-

Use Anhydrous Solvents and Reagents: Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven.

-

Q2.2: I am observing unreacted starting material. Is my stoichiometry correct?

-

Potential Cause: Incorrect stoichiometry, particularly an insufficient amount of the coupling partner, will lead to incomplete conversion of the limiting reagent.

-

Recommended Actions:

-

Verify Stoichiometry: Double-check the molecular weights and masses/volumes of all reagents.

-

Use a Slight Excess of the Coupling Partner: It is common practice to use a slight excess (1.1-1.5 equivalents) of the non-limiting reagent (e.g., the boronic acid in a Suzuki coupling) to drive the reaction to completion.[10]

-

Q2.3: Given the volatility of 2,3,3-Trifluoro-1-iodoprop-1-ene, could I be losing it during the reaction setup?

-

Potential Cause: 2,3,3-Trifluoro-1-iodoprop-1-ene is a low-boiling point compound. If the reaction is heated or if there is a significant headspace in the reaction vessel, loss of this volatile reagent can occur, leading to an effective change in stoichiometry and low conversion.

-

Recommended Actions:

-

Use a Sealed Reaction Vessel: For reactions requiring heating, a sealed tube or a flask equipped with a reflux condenser is essential.

-

Minimize Headspace: Use a reaction vessel that is appropriately sized for the reaction volume.

-

Sub-surface Addition: If adding the reagent via syringe, ensure the needle tip is below the surface of the solvent to prevent it from evaporating in the headspace.

-

Q3.1: Is it possible that the reaction temperature is not optimal?

-

Potential Cause: Most cross-coupling reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[12] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

-

Recommended Actions:

-

Temperature Screening: If conversion is low at a given temperature, try increasing it in increments (e.g., 10-20 °C). Monitor the reaction for signs of decomposition.

-

Literature Precedent: Consult the literature for similar couplings to determine a suitable temperature range. For vinyl iodides, reactions can often be run at or near room temperature.

-

Q3.2: How critical is the choice of solvent?

-

Potential Cause: The solvent's polarity and ability to dissolve all reaction components are crucial. A poor choice of solvent can lead to a heterogeneous mixture and slow reaction rates.

-

Recommended Actions:

-

Solvent Screening: Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF. A screening of solvents is often necessary to find the optimal one for a specific substrate combination.[13]

-

Aqueous Mixtures: In some cases, particularly for Suzuki-Miyaura couplings, a mixture of an organic solvent and water can be beneficial.[14]

-

Q3.3: My reaction is not proceeding. Could the base be the issue?

-

Potential Cause: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and in neutralizing the HX generated in Heck and Sonogashira reactions. An inappropriate or weak base can halt the reaction.

-

Recommended Actions:

-

Base Screening: A systematic screening of bases is highly recommended.[10] For Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][13] For Sonogashira and Heck reactions, amine bases like triethylamine or diisopropylethylamine are often used.

-

Base Strength: The required base strength can vary depending on the specific reaction. For challenging couplings, a stronger base may be necessary.[10]

-

Q4.1: I am seeing byproducts in my reaction mixture. What are the likely side reactions?

-

Potential Cause: Several side reactions can compete with the desired cross-coupling, leading to low conversion.

-

Recommended Actions and Common Side Products:

-

Homocoupling: Dimerization of the coupling partners can occur, especially at high catalyst concentrations or in the presence of oxygen.[11] This is a common side reaction in Sonogashira couplings (Glaser coupling). Reducing the catalyst concentration or ensuring a strictly inert atmosphere can mitigate this.

-

Dehalogenation: The vinyl iodide can be reduced to the corresponding alkene. This can be caused by impurities or certain reaction conditions.

-

Polymerization: As a fluorinated alkene, 2,3,3-Trifluoro-1-iodoprop-1-ene can undergo polymerization, particularly at higher temperatures.[2] If a significant amount of insoluble material is observed, this may be the cause. Lowering the reaction temperature or using a polymerization inhibitor might be necessary.

-

III. General Protocol for a Trial Reaction

This protocol provides a starting point for optimizing a cross-coupling reaction with 2,3,3-Trifluoro-1-iodoprop-1-ene.

-

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the coupling partner (e.g., boronic acid, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) via syringe, followed by the 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv).

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Proceed with standard aqueous work-up and purification.

References

-

Wikipedia. (2023, November 28). Vinyl iodide. In Wikipedia. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes. Retrieved from [Link]

- Reisman, S. E., & Watson, D. A. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.

- University of Birmingham. (n.d.). Fluoroalkanes, -alkenes, -alkynes and –aromatics.

-

Wikipedia. (2023, November 25). Heck reaction. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. Retrieved from [Link]

- Reddy, V. P., & Kumar, A. (2007). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. Organic letters, 9(19), 3599–3602.

-

UCL Discovery. (n.d.). Reactions of Fluoroalkenes with an Aluminium(I) Complex. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

CORE. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

- American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

-

Spiral. (n.d.). Reactions of fluoroalkenes with an aluminium(I) complex. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-664.

- Royal Society of Chemistry. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 12(20), 7007-7017.

- ScienceDirect. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 111, 132715.

- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

-

Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

- Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis. Chemical Society Reviews, 40(10), 5049-5066.

- MDPI. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. International Journal of Molecular Sciences, 25(9), 5049.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381.

- MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos Ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3,3,3-trifluoro-1-iodoprop-1-ene. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3-Trifluoroprop-1-ene. Retrieved from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-IODO-3,3,3-TRIFLUOROPROPANE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Retrieved from [Link]

- National Institutes of Health. (2018). A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation with 2,3,3-Trifluoro-1-iodoprop-1-ene